
S-Butylglutathione
Overview
Description
S-Butylglutathione (SBG) is a derivative of glutathione, a tripeptide antioxidant. It has the empirical formula C14H25N3O6S and a molecular weight of 363.43 . The SMILES string for SBG is CCCCSCC(NC(=O)CCC(N)C(O)=O)C(=O)NCC(O)=O .
Molecular Structure Analysis
S-Butylglutathione contains a total of 48 bonds, including 23 non-H bonds, 4 multiple bonds, 13 rotatable bonds, 4 double bonds, 2 aliphatic carboxylic acids, 2 aliphatic secondary amides, 1 aliphatic primary amine, 2 hydroxyl groups, and 1 sulfide .
Physical And Chemical Properties Analysis
S-Butylglutathione has a molecular weight of 363.43 . It should be stored at a temperature between 2-8°C . More specific physical and chemical properties are not available in the current resources.
Scientific Research Applications
Inhibition of Glutathione Synthesis
S-Butylglutathione has been studied for its role in inhibiting glutathione synthesis. Buthionine sulfoximine, a potent analog of methionine sulfoximine, has shown to inhibit gamma-glutamylcysteine synthetase, a key enzyme in glutathione synthesis, more effectively than other sulfoximines. This inhibition plays a crucial role in experimental systems that require the control of glutathione levels (Griffith & Meister, 1979).
Enzymatic Activity and Purification
Research on S-Formylglutathione hydrolase, an enzyme that catalyzes the hydrolysis of S-formylglutathione and S-acetylglutathione, highlighted the enzyme's properties and purification process. This enzyme is crucial in the metabolism of certain glutathione derivatives and plays a role in detoxification processes (Uotila & Koivusalo, 1974).
Protein Purification
The use of S-Butylglutathione in the purification of proteins tagged with glutathione S-transferase has been explored. S-Butylglutathione is effective in eluting GST-tagged proteins from affinity matrices, due to its tight binding to glutathione S-transferase, overcoming issues related to protein dimerization and oligomerization (Vinckier, Chworos & Parsons, 2011).
Antioxidant and Anti-inflammatory Actions
S-Nitrosoglutathione, a derivative of glutathione, has shown promising results in reducing inflammation and oxidative stress in experimental periodontal disease. Its application in hydroxypropylmethylcellulose solutions significantly reduced alveolar bone loss and inflammatory markers, suggesting potential therapeutic applications in periodontal disease treatment (Martins et al., 2016).
Chromatographic Analysis
Studies on chromatographic parameters for glutathione S transferases have utilized S-Butylglutathione inhigh-performance liquid chromatography (HPLC) affinity stationary phases. This research helps in understanding the interactions of glutathione S-transferases with different ligands, providing insights into enzyme-ligand interactions and affinities, which are crucial for biochemical and pharmacological studies (Wheatley, Hughes, Bauer & Schmidt, 1994).
Nitric Oxide (NO) Donor and Metabolism
Research on S-Nitrosoglutathione as a nitric oxide donor revealed its role in stimulating microsomal glutathione S-transferase activity, impacting the metabolism of alkyl nitrites in biological membranes. This study suggests a significant role of microsomal GST in the metabolism of alkyl nitrites, with implications for understanding the metabolic pathways involving nitric oxide and glutathione-related enzymes (Ji, Akerboom & Sies, 1996).
Nitrosation Processes in Biomaterials
Investigations into the kinetics of S-nitrosoglutathione formation in the presence of polymers like dextran have provided insights into the controlled synthesis of nitric oxide-releasing materials. This research is pivotal for the development of biomaterials that can store and release nitric oxide in a controlled manner, which is crucial for various clinical applications (Joslin & Reynolds, 2012).
Affinity Ligand Immobilization
The immobilization of small affinity ligands, such as S-Butylglutathione, on epoxy-activated HPLC stationary phases, has been studied to enhance the efficiency of HPLC-compatible affinity supports. This method aids in the preparation of affinity supports for various analytical and preparative applications in biochemistry and molecular biology (Bauer-Arnaz et al., 1998).
Safety And Hazards
When handling S-Butylglutathione, it’s advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the area .
Future Directions
While specific future directions for S-Butylglutathione are not mentioned in the available resources, the field of drug delivery systems, which could potentially involve compounds like S-Butylglutathione, is rapidly evolving. There’s a growing interest in developing more targeted therapies with less toxicity .
properties
IUPAC Name |
(2S)-2-amino-5-[[(2R)-3-butylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O6S/c1-2-3-6-24-8-10(13(21)16-7-12(19)20)17-11(18)5-4-9(15)14(22)23/h9-10H,2-8,15H2,1H3,(H,16,21)(H,17,18)(H,19,20)(H,22,23)/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCGHOZSELIPKD-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566294 | |
| Record name | L-gamma-Glutamyl-S-butyl-L-cysteinylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-Butylglutathione | |
CAS RN |
6803-16-3 | |
| Record name | L-gamma-Glutamyl-S-butyl-L-cysteinylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does S-Butylglutathione impact methylmercury efflux from brain capillary endothelial cells?
A1: Research suggests that S-Butylglutathione plays a role in inhibiting methylmercury efflux from brain capillary endothelial cells []. Studies utilizing bovine brain capillary endothelial cells in culture demonstrated that exposure to S-Butylglutathione led to a decreased rate of methylmercury efflux. This suggests that S-Butylglutathione, along with other glutathione S-conjugates, might compete for the same transport mechanism responsible for shuttling methylmercury out of these cells []. This finding offers valuable insights into the potential mechanisms governing methylmercury transport in the brain.
Q2: Does S-Butylglutathione exhibit similar effects on cellular signaling as glutathione itself?
A2: Unlike glutathione, which has been observed to act as an N-methyl-D-aspartate receptor (NMDA) receptor agonist, S-Butylglutathione does not elicit a similar response []. Studies using cultured hippocampal neurons showed that while glutathione induced an increase in cytosolic Ca2+ concentration, indicative of NMDA receptor activation, S-Butylglutathione did not produce this effect []. This suggests that the structural modification of glutathione by the addition of the butyl group alters its interaction with the NMDA receptor, highlighting the importance of specific structural features for receptor activation.
Q3: What is the role of S-Butylglutathione in the metabolism of 1-bromobutane?
A3: S-Butylglutathione appears as an intermediate metabolite in the pathway of 1-bromobutane metabolism in rats []. After administration of 1-bromobutane, rats excrete S-Butylglutathione in their bile, alongside other metabolites like S-butylcysteine and S-butylcysteinylglycine []. This finding suggests a potential detoxification pathway for 1-bromobutane, involving the conjugation of glutathione to the molecule.
Q4: Is S-Butylglutathione transported across the canalicular membrane of liver cells?
A4: While not directly confirmed to be a substrate, S-Butylglutathione exhibits inhibitory effects on the high-affinity glutathione transport system present in the canalicular membrane of liver cells []. Experiments using isolated canalicular vesicles revealed that S-Butylglutathione, along with other glutathione S-conjugates, competitively inhibited the uptake of glutathione []. This suggests that S-Butylglutathione might interact with the transport system, potentially hindering the transport of other substrates, and highlighting the potential role of this system in the biliary excretion of xenobiotics.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





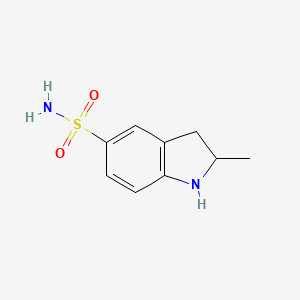
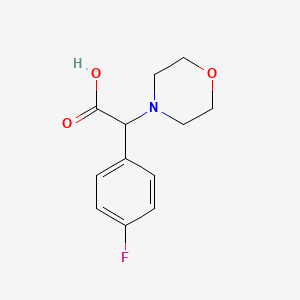

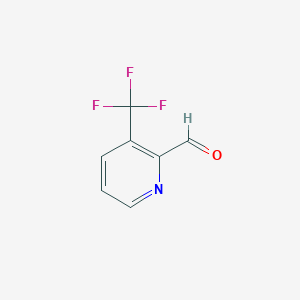

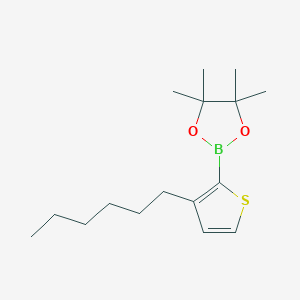
![3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1317472.png)
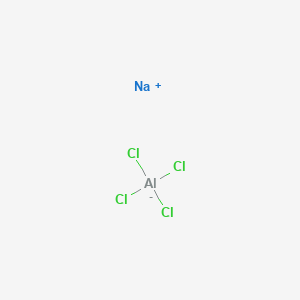
![[(3,3,3-Trifluoro-1-propen-1-yl)thio]toluene](/img/structure/B1317480.png)
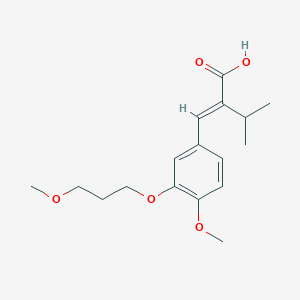
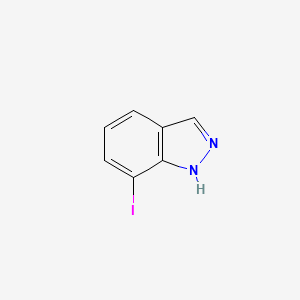
![(S)-Methyl 3-methyl-2-(N-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)butanoate](/img/structure/B1317484.png)